Centhaquine citrate is derived from centhaquin, which itself is synthesized from styrenyl quinoline and piperazine. The citrate form improves the water solubility of centhaquin, making it suitable for intravenous administration. The compound falls under the category of adrenergic agents, specifically targeting the α2 adrenergic receptors, which play a critical role in regulating vascular tone and blood pressure .
The synthesis of centhaquine citrate involves a two-step process:
The molecular formula for centhaquine citrate is with a molecular weight of approximately 332.2121 g/mol. The structure features a styrenyl group attached to a quinoline moiety, linked through a piperazine ring. The citrate component contributes additional functional groups that enhance solubility.
Centhaquine citrate can undergo various chemical reactions typical for organic compounds containing amines and carboxylic acids:
These reactions are essential for understanding the stability and solubility profiles of centhaquine citrate in physiological conditions.
Centhaquine citrate exerts its pharmacological effects primarily through agonism at the α2B adrenergic receptors located in vascular smooth muscle cells. Activation of these receptors leads to:
Clinical studies have demonstrated that doses ranging from mg/kg to mg/kg can significantly decrease mean arterial pressure while improving hemodynamic stability .
Centhaquine citrate is primarily used in clinical settings for:
The drug's ability to enhance tissue perfusion while maintaining hemodynamic stability makes it a valuable tool in critical care medicine .
Hypovolemic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood or fluid loss, accounts for approximately 1.9 million global deaths annually [1]. Traditional resuscitation relies on fluid replacement and vasopressors (e.g., norepinephrine, epinephrine), which primarily target arterial vasoconstriction to maintain perfusion pressure. However, these agents carry significant limitations, including microcirculatory compromise, arrhythmogenic potential, and inadequate reversal of metabolic acidosis [2] [3]. This therapeutic gap has persisted for over five decades, with previous attempts to develop novel resuscitative agents—such as hemoglobin-based oxygen carriers and metabolic suppressants—failing in clinical translation [5].
Centhaquine citrate (chemical name: 2-[2-[4-(3-Methylphenyl)-1-piperazinyl]ethyl] quinoline citrate), initially synthesized in the 1970s as a potential antihypertensive, has been re-purposed as a first-in-class resuscitative agent for hypovolemic shock. Its mechanism diverges fundamentally from conventional vasopressors by targeting venous capacitance rather than arterial resistance. Preclinical and clinical data demonstrate its ability to enhance cardiac output, reduce lactate accumulation, and improve survival without the typical adverse effects associated with adrenergic agents [1] [6]. Under the trade name Lyfaquin®, it received approval from India’s Drug Controller General in 2021 as an adjunct to standard care, marking a paradigm shift in shock management [5] [8].
Table 1: Limitations of Traditional Vasopressors in Shock Resuscitation
| Vasopressor | Primary Mechanism | Key Limitations |
|---|---|---|
| Norepinephrine | α₁/α₂-Adrenoceptor agonist | Microcirculatory failure, arrhythmias |
| Epinephrine | α/β-Adrenoceptor agonist | Tissue ischemia, hyperlactatemia |
| Dopamine | D₁/β/α₁-Adrenoceptor agonist | Dose-dependent toxicity, arrhythmias |
| Phenylephrine | α₁-Adrenoceptor agonist | Reduced cardiac output, organ hypoperfusion |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: